N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide
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Overview
Description
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with 4-(1,3-benzothiazol-2-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by the addition of thiourea to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring or the phenyl ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been tested for its ability to inhibit the growth of various pathogens and cancer cell lines.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as luminescent materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide can be compared with other benzothiazole derivatives, such as:
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C22H17N3OS2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H17N3OS2/c1-14-6-8-15(9-7-14)20(26)25-22(27)23-17-12-10-16(11-13-17)21-24-18-4-2-3-5-19(18)28-21/h2-13H,1H3,(H2,23,25,26,27) |
InChI Key |
GVCWCBOUHQYXDS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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